N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

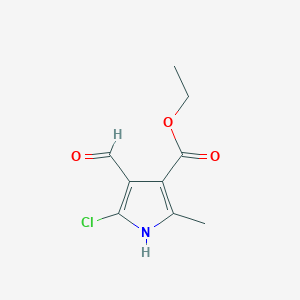

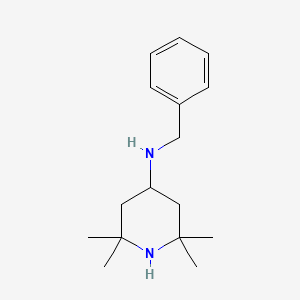

“N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic aromatic ring with a nitrogen atom. It also contains a carboxamide group (-CONH2), which is a common functional group in many pharmaceuticals .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine ring and the attachment of the dimethylamino and carboxamide groups. The exact methods would depend on the starting materials and the specific synthetic route chosen .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrogen atom in the pyridine ring and the oxygen atoms in the carboxamide group would likely result in a polar molecule .Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. The pyridine ring could participate in electrophilic substitution reactions, while the carboxamide group could undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could make the compound soluble in polar solvents .Scientific Research Applications

Mechanisms of Action and Pharmacological Properties

Research has explored the pharmacological properties and mechanisms of action of similar compounds to "N-(4-(Dimethylamino)phenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide". For example, compounds like N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA) have been studied for their DNA-intercalating abilities, showing a dual mode of cytotoxic action believed to involve topoisomerases I and II. These findings indicate a potential for targeting cancer cells through specific interactions with DNA, contributing to the understanding of how similar compounds may be utilized in therapeutic contexts (McCrystal et al., 1999).

Pharmacokinetics and Metabolism

Studies on the pharmacokinetics and metabolism of related compounds provide insights into their biotransformation and elimination patterns in humans. For instance, research on XR5000, another compound with a structure and mechanism action possibly analogous to "this compound", has shown significant findings on its elimination and metabolic pathways, offering a foundation for understanding the metabolic fate of such compounds in the human body (Propper et al., 2003).

Potential Therapeutic Applications

The therapeutic applications of compounds structurally similar to "this compound" are being explored, particularly in the field of oncology. The dual topoisomerase I and II inhibitory action of DACA, for example, underlines the potential of such compounds in developing new anticancer therapies. These studies highlight the importance of ongoing research into the pharmacological effects and potential therapeutic uses of these compounds (McCrystal et al., 1999; Propper et al., 2003).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[4-(dimethylamino)phenyl]-2-oxo-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c1-17(2)11-7-5-10(6-8-11)16-14(19)12-4-3-9-15-13(12)18/h3-9H,1-2H3,(H,15,18)(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQUCRTVQDHKHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC=CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)

![2-(2-bromophenyl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2876628.png)

![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)

![6-Bromo-8-methoxy-3-[4-(2-methylprop-2-enyl)piperazine-1-carbonyl]chromen-2-one](/img/structure/B2876637.png)

![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/no-structure.png)

![3-(Propan-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2876644.png)